3-(4-Hydroxyphenyl)lactate

Catalog No.
S634325
CAS No.
M.F
C9H9O4-
M. Wt
181.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Hydroxyphenyl)lactate

Product Name

3-(4-Hydroxyphenyl)lactate

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C9H9O4-

Molecular Weight

181.16 g/mol

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1

InChI Key

JVGVDSSUAVXRDY-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])O)O

Synonyms

3-(4-hydroxyphenyl)lactic acid, 4-hydroxyphenyllactic acid, 4-hydroxyphenyllactic acid, (DL)-isomer, HPLA, p-hydroxyphenyllactate, para-hydroxyphenyllactic acid

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])O)O

3-(4-hydroxyphenyl)lactate is a 2-hydroxy carboxylate that is obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)lactic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy carboxylate. It derives from a lactate. It is a conjugate base of a 3-(4-hydroxyphenyl)lactic acid.

3-(4-Hydroxyphenyl)lactate, also known as 4-hydroxyphenyllactic acid or (R)-3-(4-hydroxyphenyl)lactate, is an organic compound classified under phenylpropanoic acids. It has the chemical formula C9H10O4C_9H_{10}O_4 and features a structure that combines a benzene ring with a propanoic acid moiety, specifically a hydroxy-substituted phenyl group at the third position. This compound is notable for its presence in various biological systems and its potential health benefits, including antioxidant properties and roles in metabolic pathways related to amino acid catabolism .

, primarily as a substrate for dehydrogenase enzymes. One significant reaction involves its conversion to 3-(4-hydroxyphenyl)pyruvate through the action of (R)-4-hydroxyphenyllactate dehydrogenase, which utilizes NAD(P)+ as a cofactor:

 R 3 4 hydroxyphenyl lactate+NAD P +3 4 hydroxyphenyl pyruvate+NAD P H+H+\text{ R 3 4 hydroxyphenyl lactate}+\text{NAD P }^+\rightleftharpoons \text{3 4 hydroxyphenyl pyruvate}+\text{NAD P H}+\text{H}^+

This reaction is crucial in the catabolism of aromatic amino acids, particularly tyrosine and phenylalanine .

Research indicates that 3-(4-hydroxyphenyl)lactate exhibits various biological activities, including:

  • Antioxidant Properties: The compound can scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Metabolic Role: As part of amino acid metabolism, it plays a role in energy production and metabolic regulation .

Several synthetic routes have been developed for producing 3-(4-hydroxyphenyl)lactate, including:

  • Enzymatic Synthesis: Utilizing specific enzymes such as (R)-4-hydroxyphenyllactate dehydrogenase to catalyze the conversion of substrates derived from phenolic compounds.
  • Chemical Synthesis: Traditional organic synthesis methods can be employed, starting from commercially available precursors such as 4-hydroxybenzaldehyde and lactic acid derivatives .

3-(4-Hydroxyphenyl)lactate has several applications across different fields:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses in treating oxidative stress-related diseases and metabolic disorders.
  • Cosmetics: Incorporated into formulations for its skin-protective effects .

Studies on the interactions of 3-(4-hydroxyphenyl)lactate with other biomolecules suggest it can influence various metabolic pathways. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, potentially affecting the levels of other metabolites like pyruvate and NADH. Understanding these interactions is crucial for elucidating its role in metabolic networks and its therapeutic potential .

Several compounds share structural similarities with 3-(4-hydroxyphenyl)lactate. Here are some notable examples:

Compound NameChemical FormulaKey Features
3-Hydroxyphenylpropanoic acidC9H10O3C_9H_{10}O_3Lacks hydroxyl group at the para position
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acidC9H10O4C_9H_{10}O_4Hydroxyl group at the second carbon
4-Hydroxybenzoic acidC7H6O3C_7H_6O_3Aromatic compound with a carboxylic acid group
Caffeic acidC9H10O3C_9H_{10}O_3Contains an additional double bond and hydroxyl

Uniqueness of 3-(4-Hydroxyphenyl)Lactate:

  • The unique combination of a hydroxy group on the phenyl ring and the lactate structure makes it distinct from other similar compounds.
  • Its specific enzymatic pathways and biological activities further highlight its uniqueness in metabolic processes compared to structurally similar compounds .

XLogP3

1.4

Wikipedia

3-(4-hydroxyphenyl)lactate

Dates

Last modified: 02-18-2024

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